

# 6-Bromo-1-methylcyclohexene CAS number and molecular structure

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## Compound of Interest

Compound Name: 6-Bromo-1-methylcyclohexene

Cat. No.: B3383314

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## An In-depth Technical Guide to 6-Bromo-1-methylcyclohexene

This technical guide provides comprehensive information on **6-Bromo-1-methylcyclohexene**, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, synthetic protocols, and key reactivity patterns.

## Compound Identification and Structure

**6-Bromo-1-methylcyclohexene** is a halogenated cyclic alkene. Its structure consists of a cyclohexene ring with a methyl group at the C1 position and a bromine atom at the C6 (allylic) position.

The key identifiers and structural representations for **6-Bromo-1-methylcyclohexene** are summarized below.

Identifier	Value	Source
CAS Number	40648-23-5	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> Br	[4]
IUPAC Name	6-bromo-1-methylcyclohexene	[4]
Molecular Weight	175.07 g/mol	[4]
Canonical SMILES	CC1=CCCCC1Br	[4]
InChI	InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3	[4]
InChIKey	SWPQJEUVZUTALE-UHFFFAOYSA-N	[4]

## Physicochemical Properties

This table outlines the key computed and experimental physicochemical properties of **6-Bromo-1-methylcyclohexene**.

Property	Value
Boiling Point	166.7°C at 760 mmHg
Density	1.325 g/cm <sup>3</sup>
Flash Point	60.7°C
Refractive Index	1.513
Vapor Pressure	2.3±0.3 mmHg at 25°C (Predicted)
LogP	2.88010

## Synthesis and Reactivity

The bromine atom in **6-bromo-1-methylcyclohexene** is located at an allylic position, which significantly influences its reactivity, particularly in nucleophilic substitution reactions.[1] This structural feature allows for mechanistic pathways such as SN1' and SN2'.[1]

## Experimental Protocols

### a) Synthesis via Allylic Bromination of 1-Methylcyclohexene

A primary method for synthesizing **6-Bromo-1-methylcyclohexene** is through the allylic bromination of 1-methylcyclohexene, often using N-Bromosuccinimide (NBS) and a radical initiator.<sup>[1]</sup> This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.<sup>[1]</sup>

#### Detailed Methodology:

- **Initiation:** The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator (e.g., AIBN), to generate a bromine radical.
- **Propagation Step 1 (Hydrogen Abstraction):** The bromine radical abstracts an allylic hydrogen atom from 1-methylcyclohexene. This forms a resonance-stabilized allylic radical intermediate.<sup>[1]</sup>
- **Propagation Step 2 (Bromine Transfer):** The allylic radical reacts with a molecule of NBS to yield the allylic bromide product and a succinimidyl radical, which continues the chain reaction.
- **Workup:** Upon completion, the reaction mixture is typically filtered to remove succinimide. The filtrate is then washed, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure.
- **Purification:** The crude product, which may contain isomeric byproducts due to the different allylic positions, is purified using techniques like fractional distillation or column chromatography.

### b) Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

An alternative route involves a two-step process starting from 1-methylcyclohexene.<sup>[1]</sup>

#### Detailed Methodology:

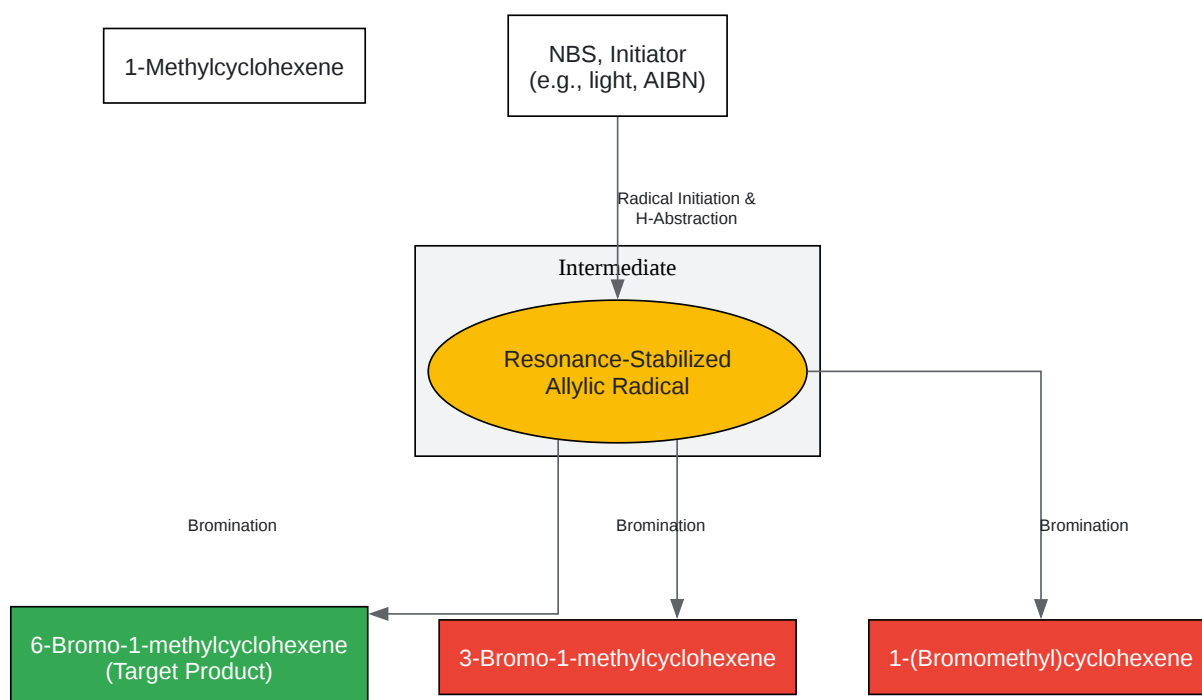
- **Bromination of the Alkene:** Molecular bromine ( $\text{Br}_2$ ) is added across the double bond of 1-methylcyclohexene in an inert solvent (e.g., dichloromethane) to form 1,2-dibromo-1-

methylcyclohexane.<sup>[1]</sup> This reaction is a highly regioselective electrophilic addition.<sup>[1]</sup>

- Base-Induced Elimination: The resulting vicinal dibromide is then treated with a base to induce an elimination reaction (dehydrohalogenation), forming the desired **6-Bromo-1-methylcyclohexene**.<sup>[1]</sup> The choice of base and reaction conditions is critical to control the regioselectivity of the elimination.

## Visualized Synthesis Pathway

The following diagram illustrates the logical relationship in the synthesis of **6-Bromo-1-methylcyclohexene** and its isomers from 1-methylcyclohexene via allylic bromination.



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Caption: Allylic bromination of 1-methylcyclohexene leads to a resonance-stabilized radical intermediate, resulting in a mixture of isomeric products.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)